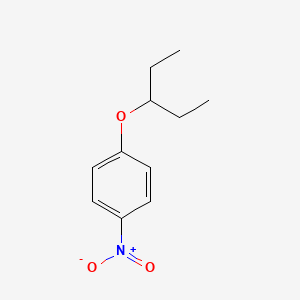

1-Nitro-4-(pentan-3-yloxy)benzene

Description

BenchChem offers high-quality 1-Nitro-4-(pentan-3-yloxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Nitro-4-(pentan-3-yloxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-4-pentan-3-yloxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-3-10(4-2)15-11-7-5-9(6-8-11)12(13)14/h5-8,10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBIVWYVBVQFLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Nitro-4-(pentan-3-yloxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Nitro-4-(pentan-3-yloxy)benzene, a nitroaromatic ether. While specific experimental data for this compound is limited, this document establishes its identity through systematic nomenclature and structural analysis. A robust synthetic protocol via the Williamson ether synthesis is detailed, explaining the mechanistic rationale behind the procedural steps. The guide synthesizes information from analogous compounds to project key physicochemical properties. Furthermore, it delves into the potential significance of this molecule within drug discovery, contextualized by the well-documented roles of the nitroaromatic moiety in medicinal chemistry, including its function as a bioisostere and its capacity for bioreductive activation.[1] Safety protocols for handling nitroaromatic compounds are also addressed, providing a framework for its safe use in a research setting.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is foundational to scientific research. The compound is systematically identified through its nomenclature and unique identifiers.

IUPAC Nomenclature

The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is 1-Nitro-4-(pentan-3-yloxy)benzene . This name is derived by identifying the parent benzene ring substituted with a nitro group at position 1 and a pentan-3-yloxy (also known as 1-ethylpropoxy) group at position 4.

Synonyms and Identifiers

To facilitate comprehensive database searches and material procurement, a list of known synonyms and chemical identifiers is crucial.

| Identifier Type | Value | Source |

| CAS Registry Number | 63929-89-5 | |

| Systematic Name | 1-Nitro-4-(pentan-3-yloxy)benzene | IUPAC |

| Other Names | 4-Nitrophenyl pentan-3-yl ether | - |

| Molecular Formula | C₁₁H₁₅NO₃ | Calculated |

| SMILES | CCC(CC)Oc1ccc(cc1)[O-] | Calculated |

| InChI Key | ITRUYYFRYGZFBF-UHFFFAOYSA-N (analogue) |

Note: The InChI Key provided is for the analogous compound 1-nitro-4-pentoxybenzene, as a specific key for the target compound is not widely indexed. It serves as a close structural reference.

Chemical Structure

The molecular structure defines the compound's chemical behavior and biological interactions.

Caption: Chemical structure of 1-Nitro-4-(pentan-3-yloxy)benzene.

Physicochemical Properties (Projected)

| Property | Projected Value / Information | Basis of Projection |

| Molecular Weight | 209.24 g/mol | Calculated from Molecular Formula (C₁₁H₁₅NO₃) |

| Appearance | Likely a yellow to orange solid or oil | Analogy to other nitroaromatic ethers |

| Melting Point | Not available | - |

| Boiling Point | > 250 °C (at atm. pressure) | Analogy to similar nitroaromatic ethers |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Acetone) | General properties of nitroaromatic ethers |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | Calculated for analogous 1-nitro-4-pentoxybenzene |

| logP (Octanol/Water Partition Coeff.) | ~3.5 - 4.0 | Estimated based on structure; increased lipophilicity from the pentan-3-yloxy group |

Synthesis and Purification

The most direct and industrially relevant method for preparing 1-Nitro-4-(pentan-3-yloxy)benzene is the Williamson ether synthesis . This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.

Proposed Synthetic Pathway

The synthesis proceeds by reacting 4-nitrophenol with 3-bromopentane (or another suitable 3-pentyl halide) in the presence of a base.

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

4-Nitrophenol

-

3-Bromopentane (or 3-iodopentane for higher reactivity)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Ethyl Acetate

-

Hexanes

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add a suitable volume of anhydrous DMF or ACN to the flask to create a stirrable slurry.

-

Electrophile Addition: Add 3-bromopentane (1.2 eq) to the mixture.

-

Rationale: A slight excess of the alkyl halide ensures the complete consumption of the more valuable 4-nitrophenol. The choice of a secondary halide (3-bromopentane) means that elimination (E2) is a potential competing side reaction. Using a polar aprotic solvent like DMF or ACN favors the desired Sₙ2 pathway.

-

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-nitrophenol starting material is consumed (typically 4-12 hours).

-

Rationale: Heating provides the necessary activation energy for the reaction. K₂CO₃ is a moderately strong base sufficient to deprotonate the acidic phenol (pKa ≈ 7.2) to form the nucleophilic 4-nitrophenoxide ion in situ.

-

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

-

Rationale: This step partitions the organic product into the ethyl acetate layer, while the inorganic salts (KBr, excess K₂CO₃) and DMF dissolve in the aqueous layer.

-

-

Washing: Combine the organic extracts and wash sequentially with water and then brine.

-

Rationale: The water wash removes residual DMF, and the brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Rationale: Chromatography separates the desired ether product from unreacted 3-bromopentane and any elimination byproducts.

-

Applications in Research and Drug Development

While 1-Nitro-4-(pentan-3-yloxy)benzene has no currently documented applications, its structure is of significant interest to medicinal chemists due to the presence of the nitroaromatic moiety.

The Nitro Group as a Bioisostere

Bioisosterism, the strategy of replacing functional groups with others that have similar physical or chemical properties, is a cornerstone of drug design. The nitro group is a non-classical bioisostere that can be used to modulate a molecule's electronic properties, stability, and receptor binding affinity. Its strong electron-withdrawing nature can significantly alter the pKa and reactivity of adjacent functional groups, which can be leveraged to optimize drug-target interactions.

Bioreductive Activation and Hypoxia Targeting

The most compelling role for nitroaromatic compounds in drug development is their potential for bioreductive activation.[1] In low-oxygen environments (hypoxia), which are characteristic of solid tumors and certain microbial infections, cellular nitroreductase enzymes can reduce the nitro group.[1] This multi-step reduction process generates highly reactive intermediates, such as nitroso and hydroxylamine species, which can be cytotoxic.

This mechanism forms the basis for hypoxia-activated prodrugs (HAPs). A HAP is an inactive compound that is selectively activated to its toxic form in the hypoxic regions of a tumor, thereby minimizing damage to healthy, well-oxygenated tissues. The nitro group can act as the "trigger" for this activation. Therefore, 1-Nitro-4-(pentan-3-yloxy)benzene could serve as a scaffold or starting material for developing novel HAPs for cancer therapy or specialized antimicrobial agents.

Caption: Mechanism of bioreductive activation of nitroaromatics.

Safety and Handling

Aromatic nitro compounds should be handled with caution due to their potential toxicity.

-

Toxicity: The primary hazard associated with nitroaromatic compounds is their ability to cause methemoglobinemia upon absorption. Chronic exposure can lead to anemia. Many nitroaromatics are also classified as irritants and potential mutagens.

-

Absorption: These compounds can be readily absorbed through the skin, making dermal contact a significant route of exposure. Inhalation of dust or vapors and ingestion are also potential exposure routes.

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. Work should be conducted in a well-ventilated chemical fume hood.

-

Handling: Avoid creating dust or aerosols. Use engineering controls like fume hoods to minimize inhalation exposure.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

1-Nitro-4-(pentan-3-yloxy)benzene is a well-defined chemical entity whose properties and potential can be understood through the principles of organic chemistry and medicinal chemistry. While specific experimental data is sparse, a reliable synthesis can be achieved via the Williamson ether synthesis. Its true value for the research community lies in its potential as a building block in drug discovery, leveraging the unique bioreductive properties of the nitroaromatic core. Researchers investigating hypoxia-activated prodrugs or exploring bioisosteric replacements may find this compound and its derivatives to be of considerable interest. As with all nitroaromatic compounds, strict adherence to safety protocols is essential during handling and experimentation.

References

-

Abreu, P. A., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. [Link]

-

Denny, W. A. (2002). Nitro reduction as an electronic switch for bioreductive drug activation. Current Pharmaceutical Design, 8(15), 1349-1361. [Link]

-

Cavalieri, E. L. (1974). The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists). Journal of Chemical Education, 51(8), 505. [Link]

-

Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

-

Boelsterli, U. A., & Ramirez-Alcantara, V. (2006). Bioactivation and hepatotoxicity of nitroaromatic drugs. Current Drug Metabolism, 7(7), 745-754. [Link]

-

Goyal, A., & Garima, M. (2021). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Bentham Science Publishers. [Link]

-

Al-Mughaid, H., et al. (2021). Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design. Molecules, 26(16), 4949. [Link]

-

Wikipedia contributors. (2023). Bioisostere. Wikipedia. [Link]

-

Abreu, P. A., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. [Link]

-

MDPI. (n.d.). Special Issue: Nitro Group Containing Drugs. Pharmaceuticals. [Link]

-

Patsnap. (2025). What is the role of bioisosterism in drug design?. Patsnap Synapse. [Link]

-

Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. [Link]

-

International Labour Organization. (2011). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

-

Fluorochem. (n.d.). 1-Nitro-4-(pentan-3-yloxy)benzene. Reagent Instruments Network. [Link]

-

Noolvi, M. N., & Patel, H. M. (2019). Nitro-Group-Containing Drugs. ACS Omega, 4(3), 5253-5267. [Link]

-

ResearchGate. (n.d.). Scheme 4 Bioreductive activation mechanisms of (a) the nitroaromatics... [Link]

-

NIOSH. (1994). Nitroaromatic Compounds. Wikisource. [Link]

-

Wikipedia contributors. (2023). Williamson ether synthesis. Wikipedia. [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

-

YouTube. (2024). Nitration reaction safety. [Link]

-

ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

-

Pharmaffiliates. (n.d.). 1-Nitro-4-vinyl-benzene. [Link]

-

PubChem. (n.d.). p-(Benzyloxy)nitrobenzene. [Link]

- Google Patents. (n.d.).

-

PubChem. (n.d.). 1-Nitro-4-(pent-1-yn-1-yl)benzene. [Link]

-

ATSDR. (2020). Toxicological Profile for Nitrobenzene. [Link]

-

Wikipedia contributors. (2023). 4-Nitroaniline. Wikipedia. [Link]

-

PubChem. (n.d.). 4-Nitrophenyl pent-1-yl ether. [Link]

-

PrepChem.com. (n.d.). Preparation of 4-nitrophenol. [Link]

-

Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124. [Link]

-

Chemguide. (n.d.). properties of organic compounds menu. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Branched Alkoxy Nitrobenzenes

Abstract

This technical guide provides a comprehensive examination of the physical properties of branched alkoxy nitrobenzenes, a class of compounds with significant relevance in chemical synthesis, materials science, and drug development. By delving into the structure-property relationships, this guide offers researchers, scientists, and drug development professionals the foundational knowledge required to predict, interpret, and manipulate these properties for various applications. The guide covers key physical parameters, including melting point, boiling point, and solubility, and provides detailed experimental protocols for their determination. Furthermore, it explores the characteristic spectroscopic signatures of these molecules. A central theme is the comparative analysis of branched versus linear alkoxy nitrobenzenes, elucidating the profound impact of steric hindrance and molecular symmetry on their physical behavior.

Introduction: The Significance of Branched Alkoxy Nitrobenzenes

Nitroaromatic compounds are fundamental building blocks in organic chemistry, serving as precursors for a vast array of pharmaceuticals, dyes, and polymers.[1] The introduction of an alkoxy group to the nitrobenzene core significantly modulates the electronic and steric properties of the molecule. When this alkoxy group is branched, such as an isopropoxy or tert-butoxy group, it imparts unique physical characteristics that differentiate these compounds from their linear counterparts.

The branching of the alkyl chain in the alkoxy substituent introduces steric bulk, which can influence intermolecular interactions, crystal lattice packing, and solvation.[2] These modifications have a direct and predictable impact on macroscopic physical properties like melting and boiling points, as well as solubility in various solvent systems.[3][4] A thorough understanding of these properties is paramount for optimizing reaction conditions, designing efficient purification strategies, and formulating new chemical entities in the field of drug discovery.

This guide will systematically explore the physical properties of branched alkoxy nitrobenzenes, providing both theoretical explanations and practical, field-proven experimental methodologies.

Structure-Property Relationships: The Influence of Branching

The physical properties of a molecule are a direct consequence of its three-dimensional structure and the intermolecular forces it can exert. In the case of alkoxy nitrobenzenes, the key structural features influencing these properties are the polar nitro group, the ether linkage of the alkoxy group, and the size and shape of the alkyl chain.

Boiling Point: The Role of Surface Area and van der Waals Forces

The boiling point of a substance is a measure of the energy required to overcome the intermolecular forces holding its molecules together in the liquid state. For non-polar to moderately polar compounds like alkoxy nitrobenzenes, London dispersion forces are the predominant intermolecular interactions. The strength of these forces is directly proportional to the surface area of the molecule.[5]

Linear alkanes, and by extension, linear alkoxy chains, have a larger surface area compared to their branched isomers of the same molecular weight.[4] This allows for more extensive intermolecular contact and stronger van der Waals interactions, resulting in higher boiling points.[6] Conversely, the more compact, spherical shape of branched isomers reduces the available surface area for intermolecular contact, leading to weaker van der Waals forces and consequently, lower boiling points.[2][5]

dot graph TD { subgraph "Linear Alkoxy Chain" A[Large Surface Area] --> B[Stronger van der Waals Forces]; B --> C[Higher Boiling Point]; end subgraph "Branched Alkoxy Chain" D[Small Surface Area] --> E[Weaker van der Waals Forces]; E --> F[Lower Boiling Point]; end style A fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: "Effect of Alkoxy Chain Branching on Boiling Point"

Melting Point: The Interplay of Crystal Packing and Molecular Symmetry

The melting point is the temperature at which a substance transitions from a well-ordered crystalline solid to a liquid. Unlike boiling points, melting points are influenced not only by the strength of intermolecular forces but also by the efficiency with which the molecules can pack into a crystal lattice.[7]

Highly symmetrical molecules tend to pack more efficiently into a stable crystal lattice, which requires more energy to disrupt.[7] Increased branching can lead to a more compact and sometimes more symmetrical molecular shape. This enhanced symmetry can result in a higher melting point compared to the less symmetrical linear isomer.[7][8] For instance, the highly symmetrical neopentane has a significantly higher melting point than the linear n-pentane.[7]

However, if the branching disrupts the ability of the molecule to pack efficiently, it can lead to a lower melting point. Therefore, the effect of branching on melting point is less straightforward than on boiling point and depends heavily on the overall molecular symmetry.

dot graph TD { subgraph "Molecular Shape and Crystal Packing" A[Linear Alkoxy Chain] --> B{Less Efficient Packing}; C[Branched Alkoxy Chain] --> D{Potentially More Efficient Packing (if symmetrical)}; B --> E[Lower Melting Point]; D --> F[Higher Melting Point]; end style A fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: "Influence of Alkoxy Branching on Melting Point"

Solubility: The Balance of Polarity and Hydrophobicity

The solubility of a substance is governed by the principle of "like dissolves like." The nitrobenzene moiety is polar due to the strong electron-withdrawing nature of the nitro group. The alkoxy group, with its ether linkage, also contributes some polarity. However, the alkyl portion of the alkoxy group is nonpolar (hydrophobic).

As the size of the alkyl group increases, the hydrophobic character of the molecule becomes more dominant, leading to decreased solubility in polar solvents like water and increased solubility in nonpolar organic solvents.[9] Branching in the alkoxy chain can further influence solubility. The more compact structure of a branched alkyl group may lead to subtle differences in how the molecule interacts with solvent molecules compared to a linear chain of the same carbon number. Generally, nitroaromatic compounds are sparingly soluble in water but soluble in organic solvents.[10]

Tabulated Physical Properties

The following tables summarize the key physical properties of a selection of linear and branched alkoxy and alkyl nitrobenzenes to illustrate the principles discussed above.

Table 1: Comparison of Physical Properties of Propoxy- and Butoxy- Nitrobenzene Isomers

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1-Nitro-2-propoxybenzene | o-propoxy | C₉H₁₁NO₃ | 181.19 | - | - |

| 5-Nitro-2-propoxyaniline | C₉H₁₂N₂O₃ | 196.20 | 47.5-48.5 | 367 | |

| 1-Isopropoxy-4-nitrobenzene | p-isopropoxy | C₉H₁₁NO₃ | 181.19 | 30 | 276-277 |

| 1-Butoxy-4-nitrobenzene | p-butoxy | C₁₀H₁₃NO₃ | 195.22 | 31 | 308 |

| 1-Isobutyl-4-nitrobenzene | p-isobutyl | C₁₀H₁₃NO₂ | 179.22 | -34 | 272 |

| 1-tert-Butyl-4-nitrobenzene | p-tert-butyl | C₁₀H₁₃NO₂ | 179.22 | - | - |

Data sourced from PubChem and commercial supplier catalogs.[11][12][13][14][15][16][17]

Experimental Determination of Physical Properties

Accurate determination of physical properties is crucial for chemical characterization and process development. The following section details standard, reliable protocols for measuring melting point, boiling point, and solubility.

Melting Point Determination: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a crystalline solid.[3]

Principle: A small, powdered sample of the compound is heated in a sealed capillary tube at a controlled rate. The temperature range over which the substance melts is observed and recorded. A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Experimental Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample to collect a small amount of material. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., a Mel-Temp or similar device).

-

Heating: If the approximate melting point is unknown, a rapid initial heating can be performed to get an estimate. For an accurate measurement, heat rapidly to about 20 °C below the expected melting point, then decrease the heating rate to 1-2 °C per minute.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting). This range is the melting point of the compound.

dot graph TD { A[Prepare Dry, Powdered Sample] --> B[Load Sample into Capillary Tube]; B --> C[Place in Melting Point Apparatus]; C --> D{Heat Rapidly to ~20°C Below Expected M.P.}; D --> E[Heat Slowly (1-2°C/min)]; E --> F[Observe and Record Melting Range]; style A fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: "Workflow for Melting Point Determination"

Boiling Point Determination: Micro-Boiling Point Method

For small quantities of liquid samples, the micro-boiling point method using a Thiele tube or a similar apparatus is highly effective.

Principle: A small amount of the liquid is heated in a test tube along with an inverted capillary tube. As the liquid heats, the air trapped in the capillary tube expands and escapes. When the liquid reaches its boiling point, a continuous stream of bubbles will emerge from the capillary tube. Upon cooling, the liquid will be drawn back into the capillary tube at the boiling point.

Experimental Protocol:

-

Sample Preparation: Place a small amount (0.5-1 mL) of the liquid into a small test tube.

-

Capillary Tube Insertion: Place a melting point capillary tube, sealed at one end, into the test tube with the open end down.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb. Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle.

-

Observation and Recording: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed. Remove the heat and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Principle: An excess amount of the solid solute is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Experimental Protocol:

-

Sample Preparation: Add an excess amount of the branched alkoxy nitrobenzene to a flask containing a known volume of the desired solvent (e.g., water, ethanol, hexane).

-

Equilibration: Seal the flask and place it in a constant temperature shaker bath. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the mixture to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a filtered syringe to avoid transferring any undissolved solid.

-

Analysis: Determine the concentration of the solute in the sample using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed as mass per unit volume (e.g., g/100 mL) or molarity.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure of branched alkoxy nitrobenzenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of these compounds.

-

¹H NMR: The protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The electron-withdrawing nitro group will deshield the ortho and para protons, causing them to resonate at a higher chemical shift (downfield).[18] The protons of the branched alkoxy group will appear in the aliphatic region (typically δ 1.0-4.5 ppm). The splitting patterns (multiplicity) of these signals will provide information about the connectivity of the atoms. For example, an isopropoxy group will show a doublet for the six equivalent methyl protons and a septet for the methine proton.

-

¹³C NMR: The carbon atoms of the benzene ring will resonate in the aromatic region (typically δ 110-160 ppm). The carbon attached to the nitro group will be significantly deshielded. The carbons of the branched alkoxy group will appear in the aliphatic region (typically δ 15-80 ppm).

Predicted ¹H and ¹³C NMR Data for 2-Isopropyl-1-methoxy-4-nitrobenzene: [19]

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Atom No. | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-3 | ~8.15 | d | J = 2.5 Hz | 1H | Ar-H |

| H-5 | ~8.00 | dd | J = 8.8, 2.5 Hz | 1H | Ar-H |

| H-6 | ~7.05 | d | J = 8.8 Hz | 1H | Ar-H |

| H-7 | ~3.30 | sept | J = 6.9 Hz | 1H | -CH(CH₃)₂ |

| H-8 | ~1.25 | d | J = 6.9 Hz | 6H | -CH(CH₃)₂ |

| H-9 | ~3.95 | s | - | 3H | -OCH₃ |

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Atom No. | Predicted δ (ppm) | Assignment |

| C-1 | ~160 | C-OCH₃ |

| C-2 | ~138 | C-CH(CH₃)₂ |

| C-3 | ~125 | Ar-CH |

| C-4 | ~141 | C-NO₂ |

| C-5 | ~123 | Ar-CH |

| C-6 | ~110 | Ar-CH |

| C-7 | ~27 | -CH(CH₃)₂ |

| C-8 | ~22 | -CH(CH₃)₂ |

| C-9 | ~56 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Branched alkoxy nitrobenzenes will exhibit characteristic absorption bands:

-

N-O stretching (nitro group): Two strong bands, one asymmetric stretch around 1520-1560 cm⁻¹ and one symmetric stretch around 1345-1385 cm⁻¹.

-

C-O stretching (alkoxy group): A strong band in the region of 1200-1275 cm⁻¹ for the aryl-O stretch and another in the 1000-1150 cm⁻¹ region for the alkyl-O stretch.

-

C-H stretching (aromatic): Bands above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Bands below 3000 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

The IR spectrum of 1-tert-butyl-4-nitrobenzene serves as a representative example.[20]

Synthesis of Branched Alkoxy Nitrobenzenes

A common and reliable method for the synthesis of branched alkoxy nitrobenzenes is the Williamson ether synthesis.

Principle: This reaction involves the nucleophilic substitution of a halide by an alkoxide. For the synthesis of branched alkoxy nitrobenzenes, a nitro-substituted halobenzene is reacted with a branched alkoxide. The nitro group activates the benzene ring towards nucleophilic aromatic substitution.

General Protocol for Williamson Ether Synthesis:

-

Alkoxide Formation: The branched alcohol (e.g., isopropanol, tert-butanol) is deprotonated using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to form the corresponding alkoxide.

-

Nucleophilic Substitution: The nitro-substituted halobenzene (e.g., 4-fluoronitrobenzene or 4-chloronitrobenzene) is added to the solution of the alkoxide.

-

Reaction Conditions: The reaction mixture is typically heated to facilitate the substitution reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or recrystallization.

dot graph TD { subgraph "Synthesis Workflow" A[Formation of Branched Alkoxide] --> B[Nucleophilic Aromatic Substitution with Nitrohalobenzene]; B --> C[Reaction Monitoring by TLC]; C --> D[Aqueous Workup and Extraction]; D --> E[Purification by Chromatography or Recrystallization]; end style A fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: "General Workflow for Williamson Ether Synthesis"

Conclusion

The physical properties of branched alkoxy nitrobenzenes are a direct reflection of their molecular structure. The introduction of branching in the alkoxy chain has a pronounced and predictable effect on boiling points, primarily due to the reduction in molecular surface area and the weakening of van der Waals forces. The impact on melting points is more nuanced, being dependent on the interplay between intermolecular forces and the efficiency of crystal lattice packing, which is influenced by molecular symmetry. Solubility is governed by the balance between the polar nitro and ether functionalities and the increasingly hydrophobic nature of the branched alkyl group.

The experimental protocols and spectroscopic data presented in this guide provide a robust framework for the synthesis, purification, and characterization of this important class of compounds. For researchers and professionals in drug development and materials science, a thorough understanding of these fundamental physical properties is essential for the rational design and application of novel branched alkoxy nitrobenzene derivatives.

References

-

PureSynth. (n.d.). 1-Butoxy-4-Nitrobenzene 99.0%(GC). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12123895, 3-Isopropoxynitrobenzene. Retrieved from [Link]

-

Fernandez, G. (2024, March 5). Physical Properties of Alkanes. Química Orgánica. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81658, 1-Butoxy-4-nitrobenzene. Retrieved from [Link]

-

Liu, F., & Liu, S. (2010). Density Functional Steric Analysis of Linear and Branched Alkanes. The Journal of Physical Chemistry A, 114(48), 12751–12758. [Link]

-

LookChem. (n.d.). 1-Isobutyl-4-nitrobenzene. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). 2-Amino-4-Nitro-1-Propoxy Benzene. Retrieved from [Link]

-

University of Cambridge. (n.d.). Physical properties of alkanes and their mixtures. Retrieved from [Link]

-

CK-12 Foundation. (2025, November 18). Physical and Chemical Properties of Alkanes. Retrieved from [Link]

-

Liu, F., & Liu, S. (2010). Density functional steric analysis of linear and branched alkanes. The Journal of Physical Chemistry A, 114(48), 12751-12758. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15749, 4-Isopropylnitrobenzene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-tert-Butyl-4-nitrobenzene (CAS 3282-56-2). Retrieved from [Link]

-

Ashenhurst, J. (2010, July 9). Branching, and Its Affect On Melting and Boiling Points. Master Organic Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 18). 3.5: Properties of Alkanes. Retrieved from [Link]

-

Chemistry Stack Exchange. (2013, November 15). Why do branched chain compounds have lower boiling points than the corresponding straight chain isomers? Retrieved from [Link]

-

Vedantu. (n.d.). What effect does branching of an alkane chain have class 11 chemistry CBSE. Retrieved from [Link]

-

Reddit. (2021, October 8). what effect does branching have on melting and boiling points and why? r/Mcat. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-ISOPROPYL-4-NITROSOBENZENE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81657, 1-Nitro-4-propoxybenzene. Retrieved from [Link]

-

NIST. (n.d.). 1-tert-Butyl-4-nitrobenzene. Retrieved from [Link]

-

Quora. (n.d.). Why is nitrobenzene insoluble in water? Retrieved from [Link]

-

CK-12 Foundation. (n.d.). What are the physical properties of nitro compounds? Retrieved from [Link]

-

YouTube. (2018, July 24). NITROBENZENE SYNTHESIS | LABORATORY EXPERIMENT | ORGANIC CHEMISTRY. Retrieved from [Link]

-

DrugFuture. (n.d.). 5-Nitro-2-propoxyaniline. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Generic Methods for Monomer Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 587497, 1-Nitro-2-propoxybenzene. Retrieved from [Link]

-

NIST. (n.d.). 1-tert-Butyl-4-nitrobenzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151187211, 1-Tert-butylperoxy-4-nitrobenzene. Retrieved from [Link]

-

ResearchGate. (2020, April 25). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Retrieved from [Link]

-

Cheméo. (n.d.). Benzene, propoxy- (CAS 622-85-5) - Chemical & Physical Properties. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

-

ResearchGate. (2020, April 25). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Retrieved from [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. What effect does branching of an alkane chain have class 11 chemistry CBSE [vedantu.com]

- 3. Physical Properties of Alkanes | QUÃMICA ORGÃNICA [quimicaorganica.net]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. reddit.com [reddit.com]

- 9. 1-isobutyl-4-nitrobenzene | 10342-60-6 [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 1-TERT-BUTYL-4-NITROBENZENE synthesis - chemicalbook [chemicalbook.com]

- 12. 1-ISOPROPYL-4-NITROBENZENE(1817-47-6) 13C NMR [m.chemicalbook.com]

- 13. 1-Butoxy-4-nitrobenzene | C10H13NO3 | CID 81658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. lookchem.com [lookchem.com]

- 15. 2-Amino-4-Nitro-1-Propoxy Benzene | CAS 553-79-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 16. 5-Nitro-2-propoxyaniline [drugfuture.com]

- 17. 1-Nitro-2-propoxybenzene | C9H11NO3 | CID 587497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. benchchem.com [benchchem.com]

- 20. 1-tert-Butyl-4-nitrobenzene [webbook.nist.gov]

Beyond the SDS: Comprehensive Safety & Handling of 1-Nitro-4-(pentan-3-yloxy)benzene

Executive Summary & Compound Identity

Document Type: Technical Safety Guide & Handling Whitepaper

Compound: 1-Nitro-4-(pentan-3-yloxy)benzene

CAS: 63929-89-5

Synonyms: 4-(3-Pentyloxy)nitrobenzene; p-Nitrophenyl 3-pentyl ether

Molecular Formula:

The "Black Box" Challenge in Drug Discovery

In early-stage drug development, researchers often encounter intermediates like 1-Nitro-4-(pentan-3-yloxy)benzene where experimental safety data is sparse. Unlike commodity chemicals (e.g., Acetone), niche intermediates lack extensive toxicological testing.

This guide bridges that gap. By applying Structure-Activity Relationship (SAR) analysis and Read-Across toxicology from the nitrobenzene class, we establish a conservative, high-integrity safety protocol. This compound combines a nitroaromatic core (toxicity/energetic potential) with a branched alkyl ether (lipophilicity/peroxidation potential).

Physicochemical Profile & Predicted Properties

Data derived from computational consensus and structural analogs.

| Property | Value / Prediction | Implication for Handling |

| Physical State | Solid (Low melting point likely) or Viscous Liquid | May require warming for transfer; solids generate dust. |

| Molecular Weight | 225.24 g/mol | Moderate volatility. |

| LogP (Predicted) | ~3.5 - 4.2 | High Lipophilicity. Readily absorbs through skin/gloves. |

| Boiling Point | >300°C (Predicted) | Low vapor pressure at RT, but hazardous if aerosolized. |

| Flash Point | >110°C (Predicted) | Combustible, not highly flammable. |

| Solubility | DMSO, DCM, Ethyl Acetate | Insoluble in water; bioaccumulates in fatty tissue. |

Hazard Identification: Mechanistic Toxicology

To ensure safety, we must understand why the molecule is dangerous, not just that it is dangerous.

The Nitroaromatic Core: Methemoglobinemia

The primary hazard stems from the nitro group (

Symptoms: Cyanosis (blue skin/lips), headache, fatigue, and in severe cases, hypoxic death.

The Ether Linkage: Peroxidation & Stability

The pentan-3-yloxy chain contains a secondary carbon adjacent to the ether oxygen. While aryl-alkyl ethers are generally more stable than dialkyl ethers (like diethyl ether), the branched alkyl chain presents a site for radical abstraction over extended storage periods, potentially forming explosive peroxides.

Visualization: Metabolic Toxicity Pathway

Figure 1: The metabolic reduction pathway of nitroaromatics leading to methemoglobinemia.

Caption: In vivo reduction of the nitro group creates reactive species that disable oxygen transport.

Handling & Storage Protocols

Standard: GHS Category 3 (Toxic) Handling.

Engineering Controls

-

Containment: Handle exclusively within a certified chemical fume hood.

-

Inert Atmosphere: Store under Nitrogen (

) or Argon.[1] Oxygen promotes both oxidative degradation and potential peroxide formation on the ether chain.

Personal Protective Equipment (PPE) Matrix

Rationale: High lipophilicity means this compound permeates standard nitrile gloves quickly.

| PPE Type | Specification | Replacement Protocol |

| Gloves (Primary) | Silver Shield / Laminate (Best) or Double Nitrile (Minimum) | Change outer nitrile every 15 mins upon contact. |

| Respiratory | P95/P100 (if solid/dust) or Organic Vapor Cartridge (if heated) | Only if hood containment is breached. |

| Eye/Face | Chemical Splash Goggles | Face shield required for synthesis >5g. |

| Clothing | Tyvek Sleeves + Lab Coat | Prevent skin absorption at wrists. |

Storage Logic

-

Temperature: 2-8°C (Refrigerated).

-

Segregation: Store away from Reducing Agents (hydrides, metals) to prevent uncontrolled reduction of the nitro group (exothermic). Store away from Strong Oxidizers to prevent ether oxidation.[2]

Experimental Workflow: Synthesis & Purification

Figure 2: Risk-Assessed Workflow for Handling Nitro-Alkoxy Intermediates.

Caption: Operational workflow emphasizing static control and solvent selection to minimize energetic risks.

Synthesis Safety Note

When synthesizing this compound (e.g., via alkylation of p-nitrophenol), the reaction mixture often involves bases (

-

Critical Control: Do not heat the reaction above 80°C without calorimetric testing (DSC). Nitro compounds have a "thermal onset" where decomposition becomes self-accelerating.

Emergency Response & First Aid

Specific antidote protocols for Nitro-compounds differ from standard solvents.

Exposure Scenarios

-

Inhalation: Move to fresh air. DO NOT perform mouth-to-mouth resuscitation (risk of secondary poisoning to rescuer). Use a bag-valve mask.[3]

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol/solvents to clean skin; this accelerates absorption of the lipophilic nitro compound.

-

Eye Contact: Flush for 15 minutes.

Medical Note (For Physicians)

Treat as Nitrobenzene Poisoning .

-

Monitor for Methemoglobinemia.

-

If MetHb > 30%, administer Methylene Blue (1-2 mg/kg IV) strictly under medical supervision.

-

Contraindication: Avoid Methylene Blue in G6PD-deficient patients.

Disposal & Environmental Fate[4][5][6]

-

Classification: Hazardous Waste (Toxic, Organic).

-

Method: Incineration in a chemical combustor equipped with an afterburner and scrubber.

-

Rationale: Incineration ensures complete destruction of the nitro group (

scrubbed) and the ether chain. -

Prohibition: Never dispose of down the drain. High aquatic toxicity is predicted for nitro-ethers (LogP > 3 implies bioaccumulation in aquatic life).

References & Authority

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 142677, 1-Nitro-4-(octyloxy)benzene (Analog Read-Across). Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Nitrobenzene and Alkoxy-nitrobenzenes. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Nitrobenzene (Applied to derivatives). Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Precision Williamson Ether Synthesis of 4-Nitrophenyl 3-Pentyl Ether

Executive Summary

Synthesizing ethers using secondary alkyl halides via the Williamson approach presents a classic competition between substitution (SN2) and elimination (E2).[1] This protocol details the synthesis of 4-nitrophenyl 3-pentyl ether , a molecule where the steric hindrance of the 3-pentyl group significantly lowers the reaction rate, increasing the risk of forming 2-pentene side products.

This guide moves beyond standard textbook procedures, utilizing the Cesium Effect and polar aprotic solvation to maximize nucleophilicity while suppressing basicity. We prioritize the Phenoxide + Alkyl Halide route (Classic Williamson) as requested, but also provide a critical comparison to the Nucleophilic Aromatic Substitution (SNAr) route, which is often superior for this specific electron-deficient ring system.

Strategic Analysis & Retrosynthesis

Retrosynthetic Disconnection

The target molecule can be disconnected at the ether linkage in two distinct ways.

-

Route A (Williamson): Disconnection to 4-nitrophenoxide (Nucleophile) and 3-bromopentane (Electrophile).

-

Challenge: The electrophile is a secondary alkyl halide. The phenoxide is a weak base but can still promote E2 elimination if reaction temperatures are uncontrolled.

-

-

Route B (SNAr): Disconnection to 3-pentoxide (Nucleophile) and 1-fluoro-4-nitrobenzene (Electrophile).

-

Advantage:[2] The nitro group activates the ring for nucleophilic attack. No elimination risk on the alkyl chain.

-

Note: While Route B is often preferred in process chemistry for nitrophenyl ethers, this protocol focuses on optimizing Route A to demonstrate high-fidelity Williamson conditions.

-

Mechanistic Pathway (Route A)

The reaction follows an SN2 mechanism.[1][3][4][5][6] The 4-nitrophenoxide ion attacks the antibonding orbital (

Figure 1: Mechanistic pathway showing the competition between productive SN2 substitution and parasitic E2 elimination.

Experimental Protocol

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |

| 4-Nitrophenol | 139.11 | 1.0 | 1.39 g (10 mmol) | Nucleophile Precursor |

| 3-Bromopentane | 151.05 | 1.5 | 2.27 g (1.86 mL) | Electrophile (Secondary) |

| Cesium Carbonate ( | 325.82 | 2.0 | 6.52 g | Base (Cesium Effect) |

| Potassium Iodide (KI) | 166.00 | 0.1 | 0.17 g | Finkelstein Catalyst |

| DMF (Anhydrous) | - | - | 20 mL | Polar Aprotic Solvent |

Why Cesium Carbonate?

Unlike Sodium Hydride (NaH),

Step-by-Step Methodology

Phase 1: Nucleophile Generation

-

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flame-dry under nitrogen flow if strict anhydrous conditions are desired (though

is tolerant of trace moisture). -

Solvation: Add 4-Nitrophenol (1.39 g) and anhydrous DMF (20 mL). Stir until fully dissolved.

-

Deprotonation: Add Cesium Carbonate (6.52 g) in a single portion. The solution will turn vibrant yellow/orange immediately, indicating the formation of the 4-nitrophenoxide anion.

-

Activation: Stir at room temperature for 30 minutes to ensure complete deprotonation.

Phase 2: Electrophile Addition & Reaction

-

Catalyst Addition: Add Potassium Iodide (0.17 g). Note: KI converts trace alkyl bromides to alkyl iodides in situ, which are better leaving groups (Finkelstein reaction).

-

Addition: Add 3-Bromopentane (1.86 mL) dropwise via syringe.

-

Thermal Drive: Attach a reflux condenser. Heat the reaction mixture to 65°C in an oil bath.

-

Critical Control Point: Do not exceed 80°C. Higher temperatures exponentially favor the E2 elimination of 3-bromopentane to 2-pentene.

-

-

Monitoring: Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting material (4-nitrophenol) is more polar than the product. Reaction typically requires 12–18 hours due to steric hindrance.

Phase 3: Workup & Purification

-

Quench: Cool the mixture to room temperature. Pour into 100 mL of ice-cold water.

-

Extraction: Extract with Diethyl Ether or Ethyl Acetate (

mL). -

Alkaline Wash (Crucial): Wash the combined organic layers with 1M NaOH (

mL).-

Why? This removes unreacted 4-nitrophenol. The product is an ether and will stay in the organic layer; the starting phenol will deprotonate, become water-soluble, and wash away.

-

-

Drying: Wash with brine, dry over

, filter, and concentrate under reduced pressure. -

Purification: If necessary, purify via flash column chromatography (Silica gel, 5%

10% EtOAc/Hexanes).

Workflow Visualization

Figure 2: Operational workflow emphasizing the critical NaOH wash step for purity.

Quality Control & Validation

-

TLC:

of product will be significantly higher than 4-nitrophenol.-

Visualization: UV lamp (254 nm). The nitro group is a strong chromophore.

-

-

NMR (300 MHz,

-

Aromatic Protons: Look for the characteristic AA'BB' pattern of the para-substituted ring (

8.2 ppm, 2H, d; -

Ether Methine: The proton on the carbon attached to oxygen (OCH) will appear as a quintet around

4.3–4.5 ppm. -

Absence of OH: No broad singlet >5.0 ppm.

-

Strategic Note: The SNAr Alternative

While the Williamson synthesis (Method A) is effective, the SNAr route (Method B) is chemically superior for this specific target due to the electron-withdrawing nitro group [2].

-

Protocol: React 3-pentanol with NaH (to form the alkoxide), then add 1-fluoro-4-nitrobenzene .

-

Benefit: 1-fluoro-4-nitrobenzene is highly reactive toward nucleophilic aromatic substitution. The reaction proceeds rapidly, and because the alkyl group is part of the nucleophile (not the electrophile), elimination is impossible .

-

Recommendation: If the Williamson yield is low (<50%) due to elimination, switch immediately to the SNAr protocol.

References

-

Preparation of Ethers (Williamson Synthesis). Organic Chemistry Portal. [Link][3]

-

Nucleophilic Aromatic Substitution (SNAr). Chemistry LibreTexts. [Link]

-

Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis. Organic Process Research & Development. [Link][7]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. gold-chemistry.org [gold-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

Application Notes and Protocols for the Alkylation of p-Nitrophenol with 3-Bromopentane

Abstract

This document provides a comprehensive guide for the O-alkylation of p-nitrophenol with 3-bromopentane, a reaction that presents unique challenges due to the secondary nature of the alkylating agent. These notes delve into the mechanistic underpinnings of the Williamson ether synthesis in this context, offering a detailed experimental protocol, strategies for optimizing reaction conditions, and troubleshooting guidance. The content is designed for researchers, scientists, and professionals in drug development, aiming to provide both theoretical understanding and practical, actionable procedures for the synthesis of 1-nitro-4-(pentan-3-yloxy)benzene.

Introduction and Scientific Background

The O-alkylation of phenols is a cornerstone of synthetic organic chemistry, pivotal in the synthesis of a vast array of chemical intermediates and active pharmaceutical ingredients (APIs). The Williamson ether synthesis, a classical and versatile method, is frequently employed for this transformation.[1] It involves the reaction of a deprotonated alcohol (an alkoxide) with an alkyl halide via an SN2 mechanism.[2][3]

The subject of this guide, the alkylation of p-nitrophenol with 3-bromopentane, presents a specific set of challenges. While p-nitrophenol readily forms a stabilized phenoxide ion due to the electron-withdrawing nitro group, the use of a secondary alkyl halide like 3-bromopentane introduces a competing E2 elimination pathway.[4][5] This can significantly reduce the yield of the desired ether product, 1-nitro-4-(pentan-3-yloxy)benzene, and lead to the formation of pentene isomers as major byproducts.

Furthermore, the phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (O-alkylation vs. C-alkylation).[6] The reaction conditions, particularly the choice of solvent and base, play a critical role in directing the selectivity towards the desired O-alkylation product.[6][7] This guide will address these challenges by providing a robust protocol designed to favor the SN2 pathway and maximize the yield of the target ether.

Mechanistic Considerations: O- vs. C-Alkylation and SN2 vs. E2 Competition

The reaction proceeds through the initial deprotonation of p-nitrophenol by a suitable base to form the p-nitrophenoxide ion. This anion then acts as the nucleophile, attacking the electrophilic carbon of 3-bromopentane.

Key Mechanistic Pathways:

-

SN2 (Desired Pathway): The p-nitrophenoxide ion attacks the carbon atom bearing the bromine atom, displacing the bromide ion and forming the ether linkage. This pathway is favored by polar aprotic solvents that solvate the cation but leave the anion relatively "naked" and highly reactive.[2][8]

-

E2 (Competing Pathway): The p-nitrophenoxide ion can also act as a base, abstracting a proton from a carbon atom adjacent to the bromine-bearing carbon. This results in the elimination of HBr and the formation of an alkene. Secondary alkyl halides are particularly prone to E2 elimination, especially with strong, sterically hindered bases.[3][4]

-

O-Alkylation vs. C-Alkylation: The p-nitrophenoxide ion has electron density on both the oxygen atom and the aromatic ring. While O-alkylation is generally favored, certain conditions, such as the use of protic solvents that can hydrogen-bond with the oxygen, can promote C-alkylation.[6][9]

To maximize the yield of the desired product, the reaction conditions must be carefully chosen to favor the SN2 reaction over E2 elimination and to ensure high selectivity for O-alkylation.

Experimental Protocol: Synthesis of 1-Nitro-4-(pentan-3-yloxy)benzene

This protocol is designed for a laboratory-scale synthesis. Appropriate scaling will be necessary for larger quantities.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| p-Nitrophenol | Reagent | Major Chemical Supplier | Toxic, handle with care. |

| 3-Bromopentane | Reagent | Major Chemical Supplier | Flammable liquid.[10] |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Major Chemical Supplier | Mild base.[5] |

| N,N-Dimethylformamide (DMF) | Anhydrous | Major Chemical Supplier | Polar aprotic solvent.[6] |

| Ethyl Acetate | ACS Grade | Major Chemical Supplier | For extraction. |

| Hexane | ACS Grade | Major Chemical Supplier | For purification. |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | For washing. | |

| Brine (Saturated NaCl solution) | Prepared in-house | For washing. | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Major Chemical Supplier | For drying. | |

| Silica Gel | 60 Å, 230-400 mesh | Major Chemical Supplier | For column chromatography. |

Equipment

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Step-by-Step Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add a sufficient volume of anhydrous DMF to dissolve the reactants (approximately 5-10 mL per gram of p-nitrophenol).

-

Alkylation: To the stirring suspension, add 3-bromopentane (1.2 eq) at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.

Workflow Diagram

Caption: Experimental workflow for the synthesis of 1-nitro-4-(pentan-3-yloxy)benzene.

Optimization and Troubleshooting

| Parameter | Recommended Condition | Rationale & Troubleshooting |

| Base | Anhydrous K₂CO₃ | A mild base is sufficient due to the acidity of p-nitrophenol (pKa ≈ 7.1). Stronger bases like NaOH or NaH can increase the rate of the competing E2 elimination.[5] If the reaction is slow, ensure the K₂CO₃ is anhydrous. |

| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic solvents favor the SN2 reaction by solvating the potassium cation, leaving a more nucleophilic phenoxide.[2][6] Protic solvents can decrease nucleophilicity through hydrogen bonding and may favor C-alkylation.[6] Ensure the solvent is anhydrous to prevent side reactions. |

| Temperature | 80-90 °C | Higher temperatures can increase the reaction rate but may also favor the E2 elimination pathway. This temperature range provides a good balance. If significant elimination is observed, consider lowering the temperature and extending the reaction time. |

| Molar Ratio | 1.2 eq of 3-bromopentane | A slight excess of the alkylating agent helps to ensure complete consumption of the p-nitrophenol. A large excess should be avoided as it can complicate purification. |

| Catalyst | Phase Transfer Catalyst (optional) | For reactions that are sluggish or give low yields, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can be beneficial. PTCs facilitate the transfer of the phenoxide ion into the organic phase, increasing the reaction rate.[11][12] |

Common Issues and Solutions:

-

Low Yield:

-

Incomplete reaction: Extend the reaction time or slightly increase the temperature.

-

Significant E2 elimination: Lower the reaction temperature and consider using a milder base.

-

Moisture in reagents/solvents: Ensure all reagents and solvents are anhydrous.

-

-

Presence of C-Alkylated Byproduct:

-

This is less common with p-nitrophenol but can occur. Ensure a polar aprotic solvent is used.[6]

-

-

Difficulty in Purification:

-

The starting materials and product have different polarities, making chromatographic separation straightforward. If separation is difficult, adjust the eluent system.

-

Safety and Handling

-

p-Nitrophenol: Toxic and an irritant. Handle in a well-ventilated fume hood and wear appropriate PPE.

-

3-Bromopentane: Flammable liquid. Keep away from ignition sources.

-

DMF: Can be absorbed through the skin. Handle with care and appropriate gloves.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The O-alkylation of p-nitrophenol with 3-bromopentane is a feasible but nuanced reaction that requires careful control of reaction conditions to maximize the yield of the desired ether product. By understanding the competing reaction pathways and judiciously selecting the base, solvent, and temperature, researchers can successfully synthesize 1-nitro-4-(pentan-3-yloxy)benzene. The protocol and troubleshooting guide provided herein offer a solid foundation for achieving this synthetic goal.

References

- Phase Transfer Catalysis without Solvent.

- Heterogeneous Phase Alkylation of Phenols Making Use of Phase Transfer Catalysis and Microwave Irradiation. (2025).

-

Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. (2012). Journal of the American Chemical Society. [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

-

PTC Selective O-Alkylation. PTC Organics, Inc. [Link]

- Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. Benchchem.

-

The Williamson Ether Synthesis. (2022). Chemistry Steps. [Link]

- (a) write the chemical equation for Williamson's synthesis . (b) give a m... (2025). Filo.

- Industrial Phase-Transfer C

-

p-NITRODIPHENYL ETHER. Organic Syntheses Procedure. [Link]

- Methods for the production and purification of di (nitrophenyl) ethers.

-

Phenolates- O-alkylation and C-alkylation. (2011). PharmaXChange.info. [Link]

- The Williamson Ether Synthesis. [Source Not Available].

- Process for the purification of p-nitrophenol.

- Process for the production of p-nitrophenols.

- Which is the best organic solvent for nitrophenol solubility and extraction? (2024).

- Differential reaction energy profiles for O versus C alkylation of...

- Process for the purification of para-nitrophenol.

- Prof D Craig 2.O1 Organic Synthesis Lecture 3 14.10.04. (2004). [Source Not Available].

- O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. (2025).

-

Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in. (2016). Owlstown. [Link]

-

Selective O-alkylation of Phenol Using Dimethyl Ether. (2022). MDPI. [Link]

- Mastering 3-Bromopentane: A Deep Dive into Its Synthesis and Industrial Applic

- What determines whether you trap an enolate or get alkylation (C- versus O-alkyl

-

A General Method for C–Alkylation of Nitroalkanes with Alkyl Halides: Nickel Photoredox... PMC. [Link]

-

Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. [Link]

- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). [Source Not Available].

- Preparation of p-nitrophenols.

-

Alkyl Halide Reactivity. MSU chemistry. [Link]

- Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Science Learning Center.

-

(PDF) 1-Benzyloxy-4-nitrobenzene. ResearchGate. [Link]

-

Alkyl Halides to Alcohols. (2024). Chemistry Steps. [Link]

- ORGANIC REACTION MECHANISM. [Source Not Available].

- Preparation of Nitrobenzene (Nitr

-

P-Nitrophenol: A Model Compound for the Study of Role of PH in the Reaction of Ozone with Phenols. Longdom Publishing. [Link]

-

Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers Research Topic. [Link]

Sources

- 1. (a) write the chemical equation for Williamson's synthesis . (b) give a m.. [askfilo.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pharmaxchange.info [pharmaxchange.info]

- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Utilization of 1-Nitro-4-(pentan-3-yloxy)benzene as a Liquid Crystal Intermediate

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and application of 1-Nitro-4-(pentan-3-yloxy)benzene. This compound serves as a crucial intermediate in the synthesis of advanced liquid crystalline materials. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.

Introduction

Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. Their unique ability to manipulate light has led to their widespread use in display technologies, sensors, and optical communication. The molecular architecture of a liquid crystal is paramount to its mesomorphic properties. The introduction of specific functional groups and alkyl chains allows for the fine-tuning of these properties.

1-Nitro-4-(pentan-3-yloxy)benzene is a key building block in the synthesis of calamitic (rod-shaped) liquid crystals. The presence of the nitro group provides a convenient handle for further chemical transformations, most notably its reduction to an amine, which can then be used to form azo or azoxy linkages—common features in many liquid crystal structures. The pentan-3-yloxy group, a branched alkyl chain, is incorporated to influence the melting point and the type of mesophase exhibited by the final liquid crystal product. This guide will provide detailed protocols for the synthesis of this intermediate and its subsequent conversion into a liquid crystal precursor.

PART 1: Synthesis of 1-Nitro-4-(pentan-3-yloxy)benzene

The synthesis of 1-Nitro-4-(pentan-3-yloxy)benzene is achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide ion.[2] In this case, the phenoxide derived from 4-nitrophenol attacks the electrophilic carbon of 3-bromopentane.

Causality of Experimental Design

The choice of reagents and conditions is critical for a successful synthesis. 4-nitrophenol is an ideal starting material due to the electron-withdrawing nature of the nitro group, which increases the acidity of the phenolic proton, facilitating its deprotonation to form the nucleophilic phenoxide. 3-bromopentane is chosen as the source of the branched pentyl group. A polar aprotic solvent such as N,N-dimethylformamide (DMF) is employed to solvate the cation of the base, leaving the alkoxide anion more nucleophilic and accelerating the reaction.[3] Potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the phenol but mild enough to avoid side reactions.

Experimental Protocol: Williamson Ether Synthesis

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| 4-Nitrophenol | 139.11 | 10.0 g | 0.0719 |

| 3-Bromopentane | 151.04 | 12.0 g (10.1 mL) | 0.0795 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 19.9 g | 0.144 |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |

| Diethyl ether | 74.12 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (10.0 g, 0.0719 mol), potassium carbonate (19.9 g, 0.144 mol), and 100 mL of N,N-dimethylformamide (DMF).

-

Addition of Alkyl Halide: Stir the mixture at room temperature for 15 minutes to ensure the formation of the potassium phenoxide. To this suspension, add 3-bromopentane (10.1 mL, 0.0795 mol) dropwise over 10 minutes.

-

Reaction: Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (eluent: 20% ethyl acetate in hexanes).

-

Work-up: After the reaction is complete (as indicated by the disappearance of the 4-nitrophenol spot on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 500 mL of cold water and extract with diethyl ether (3 x 150 mL).

-

Washing: Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol: Recrystallization

The crude 1-Nitro-4-(pentan-3-yloxy)benzene can be purified by recrystallization from ethanol.[4]

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[5]

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Characterization

The identity and purity of the synthesized 1-Nitro-4-(pentan-3-yloxy)benzene should be confirmed by spectroscopic methods and melting point analysis.

-

¹H NMR (CDCl₃): Expected signals would include aromatic protons in the region of δ 8.2 (d, 2H) and δ 6.9 (d, 2H), a multiplet for the methine proton of the pentan-3-yloxy group around δ 4.5, a multiplet for the methylene protons around δ 1.8, and a triplet for the methyl protons around δ 1.0.

-

¹³C NMR (CDCl₃): Expected signals would include aromatic carbons, with the carbon attached to the nitro group being the most downfield, and aliphatic carbons of the pentan-3-yloxy group.

-

FTIR (KBr): Characteristic peaks would include strong absorbances for the nitro group (around 1520 cm⁻¹ and 1340 cm⁻¹), C-O-C stretching of the ether linkage (around 1250 cm⁻¹ and 1040 cm⁻¹), and aromatic C-H stretching.

-

Melting Point: A sharp melting point indicates a high degree of purity.

PART 2: Application as a Liquid Crystal Intermediate

The synthesized 1-Nitro-4-(pentan-3-yloxy)benzene is a versatile intermediate for the creation of more complex liquid crystalline molecules. A common and crucial transformation is the reduction of the nitro group to an amine, yielding 4-(pentan-3-yloxy)aniline. This aniline derivative can then be used in a variety of coupling reactions to introduce mesogenic cores.

Workflow for Liquid Crystal Precursor Synthesis

Caption: Synthetic pathway from 1-Nitro-4-(pentan-3-yloxy)benzene to an azo liquid crystal.

Protocol: Reduction of 1-Nitro-4-(pentan-3-yloxy)benzene to 4-(pentan-3-yloxy)aniline

The reduction of the nitro group can be effectively achieved using tin(II) chloride in the presence of hydrochloric acid.[6] This method is chemoselective for the nitro group, leaving other functional groups intact.[7]

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| 1-Nitro-4-(pentan-3-yloxy)benzene | 209.24 | 5.0 g | 0.0239 |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 27.0 g | 0.120 |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | 30 mL | - |

| Ethanol | 46.07 | 100 mL | - |

| 10 M Sodium Hydroxide (NaOH) | 40.00 | As needed | - |

| Dichloromethane (DCM) | 84.93 | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve 1-Nitro-4-(pentan-3-yloxy)benzene (5.0 g, 0.0239 mol) in 100 mL of ethanol.

-

Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (27.0 g, 0.120 mol) followed by the slow addition of concentrated hydrochloric acid (30 mL) while cooling the flask in an ice bath.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and slowly add 10 M sodium hydroxide solution until the pH is basic (pH > 10), which will precipitate tin salts.

-

Extraction: Extract the aqueous suspension with dichloromethane (3 x 100 mL).

-

Washing and Drying: Combine the organic extracts, wash with water (2 x 100 mL), and dry over anhydrous sodium sulfate.

-

Concentration: Filter and remove the solvent under reduced pressure to obtain the crude 4-(pentan-3-yloxy)aniline. The product can be further purified by column chromatography on silica gel if necessary.

Protocol: Synthesis of an Azo Dye from 4-(pentan-3-yloxy)aniline